Exametazime
Overview
Description
Synthesis Analysis
The synthesis of Exametazime involves a two-step process starting from propanediamine, leading to the formation of a bisimine which is then reduced to obtain the HMPAO ligand. This ligand exists in two diastereomeric forms: d,l and meso. The desired d,l-form is isolated through repeated crystallizations from ethanol as their tartrate salts, resulting in a compound with high purity and free from the meso-diastereomer. This method provides a reliable and efficient route for obtaining Exametazime with a yield of around 18-20% (Pijarowska-Kruszyna et al., 2017).
Molecular Structure Analysis
The molecular structure of Exametazime, a neutral complex with technetium-99m, is crucial for its ability to cross the blood-brain barrier. The radiolabeled compound, 99mTc-HMPAO, comprises d,l-isomers of a bis-amine bis-oxime tetraligand, which are responsible for its clinical efficacy in cerebral perfusion imaging. The complex's structure has been confirmed through high-performance liquid chromatography (HPLC) and radio-LC-MS, providing strong evidence for its identity and purity (Vanderghinste et al., 2003).
Chemical Reactions and Properties
The chemical behavior of Exametazime under various conditions is vital for its application in nuclear medicine. The stability of the 99mTc-exametazime complex is a critical factor, as it is relatively unstable and recommended for use within a short period after preparation. However, methods have been developed to enhance its stability, such as the addition of gentisic acid and ethanol, which can preserve the radiochemical purity above 80% for up to 7 hours, enabling more flexible clinical use (Solanki et al., 1998).
Scientific Research Applications
Brain Metabolism Studies : Exametazime is used in SPECT (Single Photon Emission Computed Tomography) imaging to examine functional metabolic changes in the brain. This technique was particularly applied to study brain metabolism during simple hand movement experiments (Ebmeier et al., 1992).
Cerebral Perfusion Measurement : It is widely utilized for measuring regional cerebral perfusion, which is critical in diagnosing and understanding various brain disorders (Vanderghinste et al., 2003).
Stroke Diagnosis : Exametazime aids in detecting altered regional cerebral perfusion in patients with stroke, thereby assisting in stroke diagnosis and management (Karesh, 1989).
Leukocyte Labeling : It has been used for leukocyte labeling, where tin enhancement of exametazime improved shelf-life and labeling efficiency (Solanki et al., 1993).
Blood Pool Markers : Exametazime-labeled lipid vesicles can serve as blood pool markers in nuclear medicine. This application allows for extended circulation half-lives without high lipid doses or reticuloendothelial blockade (Tilcock et al., 1994).
Psychiatric Research : In the field of psychiatry, 99mTc-exametazime scans have been used to study major depression, showing significant bilateral increases in tracer uptake in certain brain regions of patients before and after treatment (Goodwin et al., 1993).
ECT (Electroconvulsive Therapy) Effects : The short-term effects of ECT on major depression were studied using 99mTc-exametazime, revealing significant decreases in tracer uptake correlating with depressive symptoms and memory function (Scott et al., 1994).
Radiation Dosimetry : Research on the biodistribution and radiation dosimetry of stabilized 99mTc-exametazime-labeled leukocytes in normal subjects showed improved cell labeling and in vivo stability (Robins et al., 2000).
Differential Diagnosis of Dementia : It has been used in SPECT imaging for differentiating dementia with Lewy bodies from Alzheimer's disease (Colloby et al., 2008).
Neurocognitive Studies : Exametazime has been applied in studies of verbal fluency and memory in Alzheimer's-type dementia, showing correlations with activity in specific brain regions (Shedlack et al., 1991; Riddle et al., 1993).
properties
IUPAC Name |
(NE)-N-[(3R)-3-[[3-[[(2R,3E)-3-hydroxyiminobutan-2-yl]amino]-2,2-dimethylpropyl]amino]butan-2-ylidene]hydroxylamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H28N4O2/c1-9(11(3)16-18)14-7-13(5,6)8-15-10(2)12(4)17-19/h9-10,14-15,18-19H,7-8H2,1-6H3/b16-11+,17-12+/t9-,10-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPNZYADGDZPRTK-UDUYQYQQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=NO)C)NCC(C)(C)CNC(C)C(=NO)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](NCC(CN[C@@H](/C(=N/O)/C)C)(C)C)/C(=N/O)/C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H28N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1057614 | |
Record name | Exametazime | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1057614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Exametazime | |
CAS RN |
105613-48-7 | |
Record name | HMPAO | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=105613-48-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Exametazime [USAN:INN:BAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105613487 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Exametazime | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11179 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Exametazime | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1057614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | EXAMETAZIME | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G29272NCKL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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